molecular formula C13H8F3N2O2- B10922202 (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate

(2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate

Cat. No.: B10922202
M. Wt: 281.21 g/mol
InChI Key: FBCSXMUBUPAOND-XFFZJAGNSA-M
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Description

(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE is a synthetic compound characterized by its unique structure, which includes a trifluoromethyl group, an imidazole ring, and a butenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with the phenyl group: This can be done using Suzuki or Heck coupling reactions, employing palladium catalysts.

    Formation of the butenolate moiety: This step involves the aldol condensation of an appropriate aldehyde with a ketone, followed by dehydration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the imidazole ring.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The butenolate moiety can participate in Michael addition reactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-phenyl-2-propanol: Similar trifluoromethyl group but lacks the imidazole ring.

    4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group and phenyl ring but lacks the imidazole and butenolate moieties.

    1H-Imidazole-4-carboxaldehyde: Contains the imidazole ring but lacks the trifluoromethyl and butenolate groups.

Uniqueness

(E)-1,1,1-TRIFLUORO-4-[4-(1H-IMIDAZOL-1-YL)PHENYL]-4-OXO-2-BUTEN-2-OLATE is unique due to the combination of its trifluoromethyl group, imidazole ring, and butenolate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H8F3N2O2-

Molecular Weight

281.21 g/mol

IUPAC Name

(Z)-4,4,4-trifluoro-1-(4-imidazol-1-ylphenyl)-3-oxobut-1-en-1-olate

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)12(20)7-11(19)9-1-3-10(4-2-9)18-6-5-17-8-18/h1-8,19H/p-1/b11-7-

InChI Key

FBCSXMUBUPAOND-XFFZJAGNSA-M

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/[O-])N2C=CN=C2

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)[O-])N2C=CN=C2

Origin of Product

United States

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